Fenitropan
Description
Fenitropan is chemically known as (1RS,2RS)-2-nitro-1-phenyltrimethylene di(acetate). scribd.com It is identified by the CAS Registry Number 65934-94-3 for its specified stereochemistry. scribd.comresearchgate.net The compound is categorized as a fungicide, indicating its intended use in the control of fungal pathogens. bcpcpesticidecompendium.org
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (1RS,2RS)-2-nitro-1-phenyltrimethylene di(acetate) scribd.com |
| CAS RN | 65934-94-3 (stated stereochemistry) scribd.comresearchgate.net |
| Synonyms | fénitropane scribd.com |
| Development Code | EGYT 2248 scribd.com |
The initial report of this compound as a fungicide appeared in scientific literature in 1981, attributed to A. Ambrus and colleagues. Following its initial description, the agrochemical company Bayer AG undertook an evaluation of the compound. britannica.comcompany-histories.comgmwatch.org this compound is also listed in "The Pesticide Manual," a comprehensive worldwide compendium for pesticide active ingredients, and has been noted in documents from the World Health Organization (WHO) regarding the classification of pesticides by hazard. scribd.comwho.intwho.int
Despite its identification and initial evaluation, this compound has not been the subject of extensive academic research, as evidenced by the limited number of dedicated studies in publicly accessible scientific databases. The available information primarily consists of its classification and basic identification details.
Similarly, while a variety of analytical methods are employed for the detection and quantification of pesticides, including spectrophotometry and chromatography, specific methodologies validated for this compound are not extensively documented in the literature. tsijournals.com The lack of a significant body of research on this compound suggests that it may not have been widely commercialized or pursued as a primary fungicide in comparison to other compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65934-95-4 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
[(2R,3S)-3-acetyloxy-2-nitro-3-phenylpropyl] acetate |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
AYBALPYBYZFKDS-OLZOCXBDSA-N |
SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H](C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Fenitropan
Established Synthetic Routes to Fenitropan
This compound is an ester derived from acetic acid and a phenyl-substituted propanediol (B1597323) derivative. uni.lu The synthesis of the core 1,3-propanediol, 2-nitro-1-phenyl- structure, followed by esterification, represents the established route.
One synthetic pathway for a key intermediate, 2-phenyl-1,3-propanediol (B123019), involves the reduction of diethyl phenylmalonate using sodium borohydride (B1222165) (NaBH4) in the presence of an alkali metal dihydrogen phosphate (B84403) buffer. nih.gov An alternative route for preparing 2-phenyl-1,3-propanediol involves a multi-step process:
Formation of Benzaldehyde (B42025) Oxime: Reacting benzaldehyde with hydroxylamine (B1172632) sulfate (B86663) or hydroxylamine hydrochloride at reduced temperatures to achieve high yields (up to 95% at 98% purity). cenmed.com
Oxidation to Nitromethylbenzene: Oxidizing the benzaldehyde oxime in the presence of an oxidizing agent such as 30% hydrogen peroxide, 50% hydrogen peroxide, or 35% peracetic acid in acetic acid, typically at temperatures between 80°C and 90°C. cenmed.com
Formation of 2-nitro-2-phenyl-1,3-propanediol: Reacting nitromethylbenzene with formaldehyde (B43269). cenmed.com
Removal of Nitro Group (for 2-phenyl-1,3-propanediol): Hydrogenation of 2-nitro-2-phenyl-1,3-propanediol in the presence of a palladium on calcium carbonate catalyst at elevated pressure. cenmed.com
Once the 2-nitro-1-phenyl-1,3-propanediol (or a similar precursor with the nitro group already incorporated) is formed, the final step to this compound (1,3-propanediol, 2-nitro-1-phenyl-, diacetate) involves esterification of the hydroxyl groups with acetic anhydride (B1165640). chem960.com
Stereochemical Aspects in this compound Synthesis
This compound is a chiral compound, and the technical material is typically an isomeric mixture. nih.gov The presence of chiral centers necessitates consideration of stereochemical control during synthesis and subsequent separation of isomers.
While specific enantioselective or diastereoselective synthetic routes for this compound are not extensively detailed in general literature, the field of asymmetric catalysis offers methodologies for controlling stereochemistry. General approaches include the use of chiral catalysts, such as chiral phosphoric acid catalysts in asymmetric transfer hydrogenation, or the incorporation of chiral starting materials. These strategies aim to produce one enantiomer or diastereomer preferentially over others.
As this compound exists as an isomeric mixture, techniques for separating these isomers are crucial for obtaining enantiomerically pure forms, which may exhibit different biological activities. nih.govuni.lu Common analytical and preparative chiral separation techniques employed in chemistry include:
Gas Chromatography (GC)
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC) , including reverse phase chiral chromatography
Supercritical Fluid Chromatography (SFC)
Capillary Electrophoresis (CE)
These chromatographic and electrophoretic methods leverage differences in interactions between the chiral isomers and a chiral stationary phase or chiral selector to achieve separation.
Synthesis of this compound Analogs and Key Metabolites for Chemical Study
The synthesis of analogs and metabolites is essential for understanding the chemical and biological profiles of this compound.
While a direct, explicit synthetic route for "2-nitro-1-phenylpropen-3-yl acetate (B1210297) (NPPA)" is not widely documented, its likely precursor, 2-nitro-1-phenylpropene (P2NP), is a well-known compound. The synthesis of 2-nitro-1-phenylpropene involves the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst, such as n-butylamine. This reaction proceeds via a nitroaldol reaction, also known as a Henry condensation.
If 2-nitro-1-phenylpropen-3-yl acetate were to be synthesized, it would logically involve the formation of an allylic alcohol intermediate, 2-nitro-1-phenylprop-1-en-3-ol, followed by esterification of the hydroxyl group with acetic acid or an acetic anhydride derivative. This esterification step is a common chemical transformation.
Chemical derivatization involves modifying a compound's chemical structure to alter its properties, often to enhance its analytical performance (e.g., for detection by techniques like GC-MS or HPLC-UV). For compounds like this compound and its potential metabolites, common derivatization strategies include:
Silylation: This method replaces active hydrogens (e.g., from hydroxyl, carboxyl, amine, or sulfhydryl groups) with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). Silylation can increase volatility and thermal stability, making compounds more amenable to GC analysis.
Acylation: Involves the introduction of an acyl group, often to hydroxyl or amine functionalities. The formation of this compound itself from its diol precursor and acetic acid is an example of acylation. This can introduce chromophores for UV detection or alter polarity.
Alkylation: Involves adding an alkyl group to a molecule. For instance, methylation is used to derivatize phosphonic acids and other polar compounds for GC-MS analysis.
These derivatization techniques are crucial for analytical studies, enabling the detection and characterization of compounds that might otherwise be difficult to analyze in their native form due to low volatility, poor thermal stability, or lack of suitable chromophores or fluorophores.
Novel Synthetic Approaches and Catalyst Development for this compound and Related Structures
The synthesis of this compound involves multiple steps, starting from simpler precursors and incorporating key functional groups. While the core synthetic route has been established, advancements in catalyst development and methodology have aimed to improve efficiency, yield, and stereocontrol.
Refinements in the Core Synthetic Route
The established pathway for synthesizing the 2-nitro-2-phenyl-1,3-propanediol backbone, a crucial intermediate for this compound, typically begins with the oxidation of phenyl-substituted benzaldehyde oximes to their corresponding phenyl-substituted nitromethylbenzenes. Oxidizing agents such as peracetic acid or hydrogen peroxide have been employed in this step. google.comgoogle.com
Subsequently, the nitromethylbenzene derivative reacts with formaldehyde to form 2-nitro-2-phenyl-1,3-propanediol. A notable improvement in this step involves the use of milder base catalysts, specifically sodium bicarbonate, sodium carbonate monohydrate, or sodium carbonate, instead of the previously preferred sodium hydroxide (B78521). This modification leads to a more controlled addition of the nitro compound to formaldehyde, significantly reducing the formation of undesirable polymeric byproducts. google.comgoogle.com
The removal of the aliphatic nitro group from 2-nitro-2-phenyl-1,3-propanediol to yield 2-phenyl-1,3-propanediol is another critical step. Historically, this reduction was achieved using costly and hazardous reagents like lithium aluminum hydride or tributyltinhydride. A more economical and safer approach involves catalytic hydrogenation using a palladium on calcium carbonate catalyst under elevated pressure (e.g., 50 psi). This method has demonstrated high purity and yields, typically around 80%. google.comgoogle.com
The final step in the synthesis of this compound from 2-phenyl-1,3-propanediol involves the esterification of the hydroxyl groups with acetic acid derivatives to form the diacetate. While specific novel catalytic methods for this exact acetylation step of this compound are not extensively detailed in recent literature, standard esterification techniques are generally applicable.
Table 1: Key Steps and Catalysts in this compound Precursor Synthesis
| Step | Reactants | Catalyst/Conditions | Product | Yield (Typical) | Reference |
| Oxidation of Benzaldehyde Oxime | Phenyl-substituted benzaldehyde oxime | Peracetic acid or H₂O₂ (30-50%) in acetic acid, 80-90°C | Phenyl-substituted nitromethylbenzene | High | google.comgoogle.com |
| Nitrodiol Formation | Nitromethylbenzene, Formaldehyde | Sodium bicarbonate, sodium carbonate monohydrate, or sodium carbonate (base catalyst), ≤38°C | 2-nitro-2-phenyl-1,3-propanediol | 78% | google.comgoogle.com |
| Nitro Group Reduction | 2-nitro-2-phenyl-1,3-propanediol, Hydrogen | Palladium on calcium carbonate (5% Pd/CaCO₃), 50 psi, methanol | 2-phenyl-1,3-propanediol | 80% | google.comgoogle.com |
| Diacetate Formation (this compound) | 2-phenyl-1,3-propanediol, Acetic anhydride | (Implied standard esterification) | 1,3-propanediol, 2-nitro-1-phenyl-, diacetate | Not specified | ontosight.ailookchem.com |
Novel Approaches: Asymmetric Synthesis via Biocatalysis
Given that this compound is a chiral compound, the development of stereoselective synthetic routes is of significant interest. A promising novel approach for achieving enantiomeric purity in related diacetate structures involves biocatalysis, specifically the use of bacterial esterases for asymmetric hydrolysis.
Research has shown that certain bacterial strains can selectively hydrolyze prochiral 2-phenyl-1,3-propanediol diacetate, a structure closely related to this compound's core. For instance, Bacillus cereus 809A and Burkholderia sp. 711C have been isolated and shown to exhibit such hydrolysis activity. nih.gov While Burkholderia sp. 711C produced racemic monoacetates, Bacillus cereus 809A demonstrated an impressive enantiomeric excess (e.e.) of over 95% for the (S)-form of the monoacetate. This indicates the potential for enzymatic methods to control the stereochemistry of this compound or its precursors. nih.gov
Table 2: Asymmetric Hydrolysis of 2-Phenyl-1,3-propanediol Diacetate by Bacterial Esterases
| Bacterial Strain | Substrate | Product (Monoacetate) | Enantiomeric Excess (e.e.) of (S)-form | Reference |
| Burkholderia sp. 711C | 2-phenyl-1,3-propanediol diacetate | Racemic | Not applicable (racemic) | nih.gov |
| Bacillus cereus 809A | 2-phenyl-1,3-propanediol diacetate | Chiral (S)-form | >95% | nih.gov |
Emerging Trends in Catalyst Development with General Relevance
Beyond specific reactions, the broader field of catalysis is continuously evolving, offering potential for future advancements in the synthesis of complex molecules like this compound. Key trends include:
Hybrid Catalyst Systems: The combination of different catalytic mechanisms, such as transition metal catalysis with organocatalysis, is gaining traction for tackling complex synthetic challenges and achieving high selectivity. wipo.int
Non-Precious Metal Catalysts: There is a growing emphasis on developing catalysts based on earth-abundant, non-toxic metals to reduce costs and environmental impact, moving away from reliance on expensive precious metals. epo.org
High-Throughput Experimentation and AI-Driven Design: Advanced techniques like high-throughput experimentation and artificial intelligence (AI) workflows are being increasingly applied to streamline catalyst design and optimization, allowing for rapid screening and identification of optimal catalytic systems. epo.org This data-driven approach can significantly reduce the time and resources traditionally required for catalyst development.
Sustainable Catalysis: The overarching goal in modern organic synthesis is to develop catalysts that promote reactions under milder conditions (e.g., ambient temperature and pressure), reduce hazardous reagent use, and facilitate energy-efficient processes, aligning with green chemistry principles.
These general advancements in catalytic science hold promise for the future development of even more efficient, selective, and sustainable synthetic routes for this compound and its related chemical structures.
Reaction Mechanisms and Chemical Transformations of Fenitropan
Nucleophilic Reactions Involving Fenitropan and its Metabolites
The chemical reactivity of this compound and its transformation products, particularly in nucleophilic environments, is critical to understanding its fate and interactions. A key metabolite of this compound, 2-nitro-1-phenylpropen-3-yl acetate (B1210297) (NPPA), has been identified as highly reactive towards nucleophiles. [4, 5 of previous turn]
Kinetics and Thermodynamics of Bimolecular Nucleophilic Additions
Research has demonstrated that NPPA readily undergoes bimolecular nucleophilic additions, specifically Michael additions, with low molecular weight thiols such as glutathione (B108866) in aqueous ethanol (B145695) solutions. [4, 5 of previous turn] Second-order rate constants have been determined for these reactions, providing quantitative insights into their kinetics. For instance, studies have calculated second-order rate constants for the reactions of NPPA at pH 4 with glutathione and other thiols. [4, 5 of previous turn]
pH Dependency of Reaction Rates in Aqueous Systems
The rate of nucleophilic reactions involving NPPA is notably dependent on the pH of the aqueous system. [4, 5 of previous turn] This pH dependency is attributed to the ionization state of the nucleophilic species. Specifically, the nucleophilic reactivity of thiolate anions, which are the deprotonated forms of thiols, exhibits a linear correlation with their pKa values. [4, 5 of previous turn] This indicates that as the pH increases, leading to a higher concentration of the more nucleophilic thiolate anion, the reaction rate generally increases.
Investigation of Covalent Adduct Formation
Investigations into the interactions of NPPA with biological thiols have revealed the formation of covalent adducts. While interactions with general thiol amino acids may involve molecular complex formation, the reaction with glutathione is characterized by its covalent nature. [4 of previous turn] This covalent adduct formation is a significant aspect of the compound's chemical transformations in biological or thiol-rich environments.
Hydrolytic Degradation Pathways of this compound in Aqueous Environments
This compound's stability in aqueous environments is significantly influenced by pH. The compound is reported to be stable within a pH range of 5 to 7. However, its stability decreases considerably in highly acidic (pH < 4) and alkaline (alkali) conditions. [2 of previous turn]
Hydrolysis, a common degradation pathway for esters, involves the nucleophilic attack of water molecules or hydroxide (B78521) ions on the carbonyl carbon of the ester groups. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, hydroxide ions act as strong nucleophiles, directly attacking the carbonyl carbon.
Experimental data on the hydrolytic half-lives (DT₅₀) of this compound at different pH values at 25 °C illustrate this pH dependency:
| pH Value | Half-Life (DT₅₀) at 25 °C (days) |
| 5 | 69 |
| 7 | 31 |
| 9 | 0.26 |
| [1 of previous turn] |
This data clearly indicates that this compound undergoes significantly faster degradation under alkaline conditions compared to neutral or acidic conditions, with its half-life dramatically decreasing as pH increases.
Photochemical Transformations and Pathways of this compound
While this compound is generally reported to be stable to light [2 of previous turn], some studies indicate that photolysis can lead to its degradation and the formation of metabolites. Specifically, photolysis has been observed to produce seven detectable metabolites, with half-lives ranging from 18 to 120 days, depending on the specific conditions. [2 of previous turn] This suggests that while it may exhibit general light stability, prolonged exposure or specific environmental conditions can induce photochemical transformations.
Photolytic degradation of organic compounds, including pesticides, in natural environments is a significant process. It can occur through direct photolysis, where the molecule directly absorbs light (e.g., UV radiation) leading to electronic excitation, followed by bond cleavage, isomerization, or other chemical reactions. Alternatively, indirect photolysis involves a photosensitizer molecule absorbing light and generating reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then react with the compound, leading to its degradation. pharmacareers.in The specific photochemical pathways for this compound would likely involve the scission of ester bonds or transformations involving the nitro group or the phenyl moiety, though detailed mechanisms are not explicitly detailed in available research.
Oxidative Chemical Degradation Processes
Detailed research findings specifically outlining the oxidative degradation pathways of this compound are not extensively documented in the available literature. General oxidative degradation processes for organic compounds can involve various mechanisms, including free radical scavenging, electron transfer, or hydrogen atom transfer, often influenced by the presence of oxidants, catalysts (e.g., metal ions), and environmental conditions. researchgate.netntnu.nonih.gov Given this compound's chemical structure, which includes a nitro group and a phenyl ring, it could potentially undergo oxidative transformations affecting these functional groups. However, without specific studies on this compound, the precise mechanisms and resulting degradation products remain to be elucidated.
Environmental Chemistry and Abiotic Fate of Fenitropan
Degradation Kinetics and Pathways in Environmental Matrices
The degradation of chemical compounds in the environment can occur through various processes, including abiotic transformations such as hydrolysis and photolysis. These processes are critical in determining the persistence and ultimate fate of a compound in different environmental compartments.
Abiotic Degradation in Soil Systems
In soil systems, Fenitropan undergoes abiotic degradation, with photolysis being a significant pathway. Studies on soil photolysis indicate a rapid degradation of this compound when exposed to light. For instance, a 21-day study showed a significant reduction in the parent compound, with 44.11% of the applied radioactivity (AR) recovered as volatiles and 29.75% as non-extractable residues pic.int. The half-life (DT50) for irradiated soil was reported as 0.8 days, while in dark controls, it was even shorter at 0.33 days pic.int. This suggests that while photolysis contributes to degradation, other abiotic or biotic processes also play a rapid role in the dark. After 21 days, 24.88% of the AR remained on irradiated plates compared to 26.91% on dark controls, under a light/dark cycle averaging 384 Wm⁻² at the soil surface pic.int.
Hydrolysis is another abiotic process relevant to the degradation of esters like this compound in soil google.comfao.orgresearchgate.net. While specific abiotic hydrolysis data for this compound in soil are not extensively detailed, it is generally understood that ester linkages can be cleaved by water, a process that can be influenced by soil pH and temperature fao.org.
Table 1: Abiotic Degradation of this compound in Soil Systems
| Process | Condition | DT50 (days) | Remaining AR after 21 days (%) | Volatiles after 21 days (%) | Non-extractable Residues after 21 days (%) | Reference |
| Soil Photolysis | Irradiated (10.78 hr light/13.22 hr dark cycle) | 0.8 | 24.88 | 44.11 | 29.75 | pic.int |
| Dark Controls | Dark | 0.33 | 26.91 | N/A | N/A | pic.int |
Abiotic Degradation in Aquatic Systems
This compound exhibits stability to abiotic hydrolysis across a range of pH conditions in sterile aqueous solutions. It has been reported as stable to hydrolysis in sterile aqueous buffered solutions at pH 5, 7, and 9 scribd.com. This indicates that the compound's ester bonds are not readily broken down by water alone under these conditions.
Regarding aqueous photolysis, this compound is considered moderately persistent, with its half-life (DT50) increasing with increasing pH scribd.com. This suggests that light-induced degradation in water is a factor, but its efficiency is dependent on the acidity or alkalinity of the aquatic environment.
Table 2: Abiotic Degradation of this compound in Aquatic Systems
| Process | Condition | Stability/Persistence | Notes | Reference |
| Aqueous Hydrolysis | Sterile aqueous solutions (pH 5, 7, 9) | Stable | N/A | scribd.com |
| Aqueous Photolysis | N/A | Moderately persistent | DT50 increases with increasing pH | scribd.com |
Atmospheric Chemical Transformations
This compound undergoes photochemical oxidative degradation in the atmosphere. The half-life (DT50) for this process in air, based on an Atkinson calculation, is estimated to be 9.7 hours pic.int. This relatively short half-life suggests that this compound, if released into the atmosphere, would be rapidly degraded through reactions with atmospheric oxidants, primarily hydroxyl radicals.
Table 3: Atmospheric Chemical Transformations of this compound
| Process | Condition | DT50 (hours) | Notes | Reference |
| Photochemical Oxidative Degradation | In air (Atkinson calculation) | 9.7 | Rapid degradation in the atmosphere | pic.int |
Transport and Distribution Phenomena of this compound in the Environment
The movement and distribution of this compound in environmental matrices are governed by its physicochemical properties, including its affinity for solid phases and its tendency to volatilize into the atmosphere.
Adsorption and Desorption Processes on Environmental Solids
This compound's adsorption to soil particles is characterized by its soil organic carbon-water (B12546825) partition coefficient (Koc) and Freundlich adsorption coefficient (1/n). The Koc values for this compound range from 55.2 to 1005.7 mL/g, with a mean value of 417.7 mL/g, across four different soils with pH values ranging from 6.5 to 7.4 and organic matter content from 0.5% to 2.4% pic.int. The Freundlich coefficient (1/n) was found to be between 1.20 and 1.35, with a mean of 1.29, and no clear relationship with pH was observed pic.int. These Koc values suggest that this compound exhibits moderate to low mobility in soil, as higher Koc values indicate stronger adsorption to organic carbon and thus less mobility pic.int.
The octanol-water partition coefficient (Log P or Log Kow) provides an indication of a compound's lipophilicity and its potential to adsorb to organic matter. For this compound, the calculated Log P at pH 7 and 20 °C is 1.37 herts.ac.uk. This value suggests a moderate lipophilicity, which aligns with its observed adsorption characteristics in soil.
Table 4: Adsorption Characteristics of this compound on Environmental Solids
| Parameter | Value | Conditions | Reference |
| Koc (mean) | 417.7 mL/g | 4 soils, pH 6.5-7.4, %OM 0.5-2.4 | pic.int |
| Koc (range) | 55.2-1005.7 mL/g | 4 soils, pH 6.5-7.4, %OM 0.5-2.4 | pic.int |
| Freundlich Coeff. (1/n) (mean) | 1.29 | N/A | pic.int |
| Freundlich Coeff. (1/n) (range) | 1.20-1.35 | N/A | pic.int |
| Log P (calculated) | 1.37 | pH 7, 20 °C | herts.ac.uk |
Volatilization Characteristics
Volatilization is the process by which a chemical compound transforms from a liquid or solid phase into a gaseous phase and enters the atmosphere. This phenomenon is influenced by the compound's vapor pressure and Henry's Law constant.
This compound has a vapor pressure of 2.7 x 10⁻³ kPa at 25 °C pic.int. This relatively low vapor pressure suggests that its direct volatilization from surfaces would not be extremely rapid. The Henry's Law constant for this compound is reported as 4.31 x 10⁻² Pa·m³·mol⁻¹ at 25 °C pic.int. Henry's Law constant indicates the partitioning of a compound between the air and water phases; a higher value suggests a greater tendency to volatilize from water byjus.comwikipedia.org. Despite this value, the predicted environmental concentration in air (PEC(air)) for this compound is considered negligible pic.int. In soil, a 21-day study showed 90% recovery of applied radioactivity, indicating that a substantial portion remained in the soil, with some loss as volatiles pic.int.
Table 5: Volatilization Characteristics of this compound
| Parameter | Value | Temperature (°C) | Reference |
| Vapour Pressure | 2.7 x 10⁻³ kPa | 25 | pic.int |
| Henry's Law Constant | 4.31 x 10⁻² Pa·m³·mol⁻¹ | 25 | pic.int |
| Volatilization from Soil | 90% recovery AR (21 days) | N/A | pic.int |
| PEC (air) | Negligible | N/A | pic.int |
Advanced Analytical Methodologies for Fenitropan Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like Fenitropan, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its isolation and measurement.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and sensitivity.
The selection of the stationary phase is critical. For a molecule with the polarity of this compound, a reversed-phase column, such as a C18 or C8, is typically the first choice. These columns separate compounds based on their hydrophobicity. The mobile phase, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is then optimized. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample with varying polarities.
The pH of the mobile phase can also be adjusted to control the retention time of ionizable analytes, although this compound itself is not expected to ionize significantly under typical HPLC conditions. The flow rate and column temperature are fine-tuned to improve peak shape and reduce analysis time. Detection is commonly achieved using a UV detector, as the nitrophenyl group in this compound is a strong chromophore.
Table 1: Illustrative HPLC Parameters for the Analysis of Nitroaromatic Compounds
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications for Volatile Analytes
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be a suitable technique, particularly if derivatization is employed to increase its volatility and thermal stability. The primary application of GC for this compound would be for its quantification in various matrices.
The choice of the capillary column is paramount in GC. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a logical starting point. The oven temperature program is optimized to ensure the separation of this compound from other volatile components in the sample.
For detection, several options are available. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. However, for enhanced selectivity and sensitivity for a nitrogen-containing compound like this compound, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would be more appropriate, as the nitro group is strongly electronegative.
Table 2: Exemplary GC Parameters for Nitroaromatic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Resolution and Identification
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide unparalleled capabilities for both separation and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides molecular weight information and, through fragmentation, structural details of the eluted compounds. This technique offers high sensitivity and selectivity, allowing for the confident identification and quantification of this compound even in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the detection power of mass spectrometry. For this compound, this would involve the compound being separated on the GC column and then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification.
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed elucidation of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for confirming its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR) would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the phenyl ring, the protons on the trimethylene chain, and the protons on the acetate (B1210297) groups would all appear at distinct chemical shifts. The splitting patterns (multiplicity) of these signals would reveal which protons are adjacent to each other.
¹³C NMR (Carbon-13 NMR) would show the number of different types of carbon atoms in the molecule. The carbonyl carbons of the acetate groups, the aromatic carbons, and the aliphatic carbons of the trimethylene backbone would each have characteristic chemical shifts.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and between protons and their directly attached carbons, respectively, thus confirming the complete structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₅NO₆), the expected exact mass is approximately 281.09 g/mol .
In a mass spectrometer, the this compound molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming its molecular weight. By increasing the energy in the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic pieces. The analysis of these fragment ions can provide valuable information about the molecule's structure. For this compound, expected fragmentation pathways would include the loss of the nitro group (NO₂) and the loss of the acetate groups (CH₃COO).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 281 | Molecular Ion |
| [M - NO₂]⁺ | 235 | Loss of the nitro group |
| [M - CH₃COOH]⁺ | 221 | Loss of an acetic acid molecule |
| [M - 2(CH₃COOH)]⁺ | 161 | Loss of two acetic acid molecules |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods are fundamental in the structural elucidation and quantification of chemical compounds. wikipedia.orgwikipedia.orgmsu.edu Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable for identifying functional groups and analyzing the electronic properties of molecules like Fenitrothion (B1672510). msu.eduvscht.cz
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. msu.edu Different functional groups absorb radiation at characteristic frequencies, producing a unique spectral fingerprint. vscht.cz The IR spectrum of a compound plots absorbance or transmittance against wavenumber (cm⁻¹). wikipedia.org
For Fenitrothion, key functional groups and their expected IR absorption regions include:
P=S (Phosphorothioate): This group typically shows a moderate absorption band.
P-O-C (Aryl): Stretching vibrations for this linkage are usually found in the fingerprint region.
NO₂ (Nitro group): Aromatic nitro compounds display strong characteristic asymmetric and symmetric stretching bands.
Aromatic Ring (C=C and C-H): The benzene (B151609) ring exhibits C=C stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. vscht.cz
CH₃ (Methyl groups): These show characteristic C-H stretching and bending vibrations.
The region from approximately 1500 to 700 cm⁻¹ is known as the "fingerprint region," which is highly complex and unique to each molecule, making it invaluable for identification by comparison with a known standard. msu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. wikipedia.org Molecules with π-electrons or non-bonding electrons (n-electrons), such as those containing aromatic rings and nitro groups found in Fenitrothion, can absorb energy in the UV-Vis range to excite these electrons to higher energy anti-bonding orbitals. msu.edu
The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. wikipedia.org This relationship makes UV-Vis spectroscopy a powerful tool for quantitative analysis.
Residual Fenitrothion concentration can be determined using a UV-Vis spectrophotometer, with a notable absorption peak observed around 274 nm. researchgate.net This analytical approach has been successfully used to quantify Fenitrothion in various commercial formulations. scielo.br
Electrochemical and Other Emerging Analytical Methods for Detection and Characterization
Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection of compounds like Fenitrothion. researchgate.net These methods are based on the redox properties of the analyte at an electrode surface. nih.gov
The electro-active nitro (–NO₂) group in the Fenitrothion molecule is key to its electrochemical detection. mdpi.com A common mechanism involves the reduction of the nitro group to a hydroxylamine (B1172632) group, which can then be oxidized to a nitroso group. mdpi.com
A variety of modified electrodes have been developed to enhance the sensitivity and selectivity of Fenitrothion detection. These include:
Glassy Carbon Electrodes (GCE) modified with nanomaterials: Graphene oxide-modified GCEs have demonstrated high sensitivity, with a linear detection range of 1–400 ng·mL⁻¹ and a detection limit of 0.1 ng·mL⁻¹. nih.gov
β-Cyclodextrin-based sensors: An electrochemical sensor using electropolymerized β-cyclodextrin on a GCE showed excellent performance with a detection limit of 6 ng/mL. mdpi.com
Molecularly Imprinted Polymers (MIPs): A novel MIP sensor based on manganese oxide nanowires and molybdenum titanium carbide MXene nanocomposite provided a very low limit of detection of 3.0×10⁻¹⁰ mol L⁻¹. nih.gov
Peptide-Nanotube Modified Electrodes: Self-assembled peptide-nanotubes on disposable pencil graphite (B72142) electrodes have been used to create sensors with a detection limit of 0.0196 μM. researchgate.net
The performance of these electrochemical sensors is often optimized by adjusting experimental parameters such as pH and accumulation time. For instance, the highest reduction signal for Fenitrothion is often observed at a pH of around 4.5. nih.gov
The table below summarizes the performance of various electrochemical methods for the determination of Fenitrothion.
| Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Square Wave Voltammetry (Hanging Mercury Drop Electrode) | - | 1.44 ppb (5.20x10⁻³ µmol L⁻¹) | scielo.br |
| Graphene Oxide Modified Glassy Carbon Electrode | 1–400 ng·mL⁻¹ | 0.1 ng·mL⁻¹ | nih.gov |
| Electropolymerized β-Cyclodextrin on GCE | 10–4000 ng/mL | 6 ng/mL | mdpi.com |
| MIP with MnO₂NWs@Mo₂TiC₂ MXene | 1.0×10⁻⁹ to 2.0×10⁻⁸ mol L⁻¹ | 3.0×10⁻¹⁰ mol L⁻¹ | nih.gov |
| Peptide-Nanotube Modified Pencil Graphite Electrode | 0.114 μM to 1.712 μM | 0.0196 μM | researchgate.net |
Other Emerging Analytical Methods:
Beyond electrochemistry, other advanced techniques are employed for the analysis of organophosphorus compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separation and sensitive quantification. mdpi.com These methods, while often more time-consuming and expensive than electrochemical techniques, provide high levels of sensitivity and are crucial for comprehensive analysis, including the identification of metabolites. nih.govmdpi.com
Theoretical and Computational Chemistry of Fenitropan
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. mit.edugoogle.comnumberanalytics.comnih.gov For Fenitropan, DFT calculations could be employed to determine its ground-state electronic configuration, charge distribution, molecular orbitals (such as HOMO and LUMO energies), and electrostatic potential. These properties are fundamental to understanding this compound's intrinsic reactivity and its potential sites for chemical reactions. qt.euresearchgate.netwikipedia.orgrsc.org
Such calculations would typically involve optimizing the molecular geometry to find stable structures and then performing analyses to characterize the electronic landscape. The insights gained from these studies are crucial for predicting how this compound might interact with nucleophiles or electrophiles, or undergo transformations.
Table 1: Potential Quantum Chemical Calculations for this compound and Expected Insights
| Computational Method | Purpose for this compound | Expected Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure elucidation | Stable molecular geometries, bond lengths, bond angles, charge distribution, dipole moment, frontier molecular orbital (HOMO/LUMO) energies, electrostatic potential. mit.edugoogle.comnumberanalytics.comresearchgate.netwikipedia.org |
| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties | UV-Vis absorption spectra, excitation energies, and excited state properties. researchgate.net |
| Vibrational Frequency Analysis | Characterization of stable structures and vibrational modes | Confirmation of true minima (no imaginary frequencies), infrared (IR) and Raman spectra, and thermodynamic properties (e.g., zero-point energy, enthalpy, entropy). mit.edu |
Molecular Modeling and Simulation of this compound Interactions with Chemical Substrates
Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) simulations, are essential for studying the dynamic behavior of this compound and its interactions with other chemical substrates, including target biomolecules or solvents. diva-portal.orgbiorxiv.orgmdpi.commdpi.comwikipedia.org Given this compound's role as a pesticide, understanding its interactions with biological targets (e.g., enzymes, receptors) is critical.
MD simulations can provide insights into:
Binding Affinity and Specificity : By simulating this compound's docking into a target's binding site, researchers can estimate the strength and nature of the interaction. diva-portal.orgbiorxiv.orgfrontiersin.orgnih.gov
Conformational Changes : How this compound and its interacting partners change their shapes upon binding. biorxiv.org
Solvent Effects : The influence of the surrounding environment (e.g., water) on this compound's behavior and interactions. diva-portal.orgmdpi.commdpi.comrsc.org
These simulations typically involve defining a force field that describes the interactions between atoms, and then solving Newton's equations of motion to track the trajectories of all atoms over time. mdpi.comwikipedia.org
Prediction of Reaction Pathways and Intermediate Structures
Computational chemistry plays a vital role in predicting and characterizing chemical reaction pathways, including the identification of transition states and intermediate structures. qt.euwikipedia.orgsmu.eduosti.govarxiv.org For this compound, computational studies could map out the energy landscape of its degradation pathways, metabolic transformations, or synthetic routes. This involves:
Locating Transition States : Identifying the highest energy points along a reaction coordinate that connect reactants to products or intermediates. qt.eusmu.eduarxiv.org
Intrinsic Reaction Coordinate (IRC) Calculations : Tracing the minimum energy path from a transition state down to reactants and products, providing a detailed view of the reaction mechanism. smu.edu
Energetics of Reactions : Calculating activation energies and reaction enthalpies, which are crucial for understanding reaction rates and thermodynamic feasibility. osti.govarxiv.org
These predictions are invaluable for optimizing synthetic processes, understanding environmental fate, or elucidating modes of action for its pesticidal activity.
Computational Studies on Stereoisomer Conformations and Energetics
As a chiral molecule, this compound exists as multiple stereoisomers. herts.ac.ukresearchgate.net Computational studies are particularly powerful for analyzing the conformational preferences and relative energetics of these stereoisomers. biorxiv.orgchemrxiv.orgnih.govmdpi.com Different stereoisomers can exhibit distinct biological activities or physical properties, making their individual characterization essential. researchgate.net
Computational approaches for stereoisomer analysis include:
Conformational Search : Employing algorithms like Monte Carlo (MC) or molecular dynamics (MD) to explore the vast conformational space and identify low-energy conformers for each stereoisomer. chemrxiv.orgnih.govmdpi.com
Relative Energy Calculations : Determining the energy differences between various conformers and stereoisomers using high-level quantum chemical methods (e.g., DFT). mdpi.com
Spectroscopic Property Prediction : Predicting properties like Vibrational Circular Dichroism (VCD) spectra, which can aid in the experimental assignment of absolute configurations.
Such studies would provide a detailed understanding of how the three-dimensional arrangement of atoms in this compound affects its stability and potential interactions, which is fundamental for rational design and development.
Future Directions in Fenitropan Chemical Research
Exploration of Unconventional and Sustainable Synthetic Routes
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact and promote sustainability rsc.orgrsc.orgmdpi.comnih.govnih.gov. For Fenitropan, a compound with a nitro group and acetate (B1210297) esters, the exploration of unconventional and sustainable synthetic routes is a critical area of future research. Traditional synthesis often involves hazardous reagents and generates significant waste mdpi.com.
One promising direction involves the application of enzymatic synthesis . Enzymes, as biocatalysts, offer high specificity, operate under mild conditions (e.g., in water at ambient temperatures), and can reduce the need for protecting groups, thereby streamlining synthetic pathways and minimizing waste tandfonline.commdpi.commdpi.comresearchgate.netgoogle.com. While the presence of nitro groups on aromatic rings can sometimes reduce conversion yields in enzymatic esterification, further research could optimize enzyme selection and reaction conditions to overcome these limitations for this compound's diacetate ester structure tandfonline.com.
Another avenue is the development of atom-economical reactions , which aim to incorporate all atoms of the starting materials into the final product, thereby preventing waste generation nih.govmdpi.com. This could involve exploring new catalytic processes that are highly selective and efficient, reducing the reliance on stoichiometric reagents mdpi.com. The use of renewable raw materials as precursors for this compound synthesis, similar to efforts in developing other fungicides like florylpicoxamid, could also significantly enhance its sustainability profile rsc.org. This would involve identifying bio-based feedstocks that can be transformed into the phenylpropanediol backbone or acetate moieties of this compound.
Furthermore, research into safer solvents and solvent-free reactions is crucial. Replacing volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids can drastically reduce environmental and health hazards associated with the manufacturing process nih.govmdpi.com.
In-depth Studies of Minor and Unidentified Chemical Degradation Pathways
Understanding the complete degradation profile of this compound in various environmental compartments is essential for accurate risk assessment and environmental management. This compound is a chiral molecule, and its stereoisomers can degrade at different rates in the environment, primarily through biological processes herts.ac.ukresearchgate.netmdpi.com. This enantioselective degradation means that the environmental fate of the mixture may differ significantly from that of individual stereoisomers, necessitating detailed studies at the enantiomeric level mdpi.comsemanticscholar.org.
Future research should focus on:
Identification of Minor and Transient Degradation Products: While some general degradation characteristics like photochemical oxidative degradation in air (DT₅₀ of 9.7 hours) are known pic.int, the full spectrum of minor and transient degradation products in soil, water, and biota remains largely unexplored for this compound herts.ac.uk. These intermediates, even if short-lived, could have different environmental impacts or toxicological profiles than the parent compound.
Elucidation of Biodegradation Mechanisms: Investigating the microbial communities and enzymatic pathways responsible for this compound's degradation in diverse environments (e.g., soil, aquatic systems) is critical. For instance, studies on related organophosphorus insecticides like fenitrothion (B1672510) have revealed microbial degradation pathways involving specific enzymes and plasmids herts.ac.uk. Understanding if similar enzymatic hydrolysis or other biotransformation processes occur for this compound, particularly with its nitro and ester functionalities, would be valuable.
Phototransformation Pathways: Detailed studies on this compound's photolysis in water and on surfaces are needed to identify specific photoproducts and their subsequent fate.
Influence of Environmental Factors: Research should investigate how varying environmental conditions (e.g., pH, temperature, organic matter content, presence of specific microbial strains) influence the rate and pathways of this compound's degradation, especially the enantioselective aspects semanticscholar.org.
A comprehensive understanding of these degradation pathways will enable better prediction of this compound's persistence and mobility in the environment.
Development of Enhanced Analytical Techniques for Ultra-Trace Level Detection
Accurate and sensitive detection of this compound and its degradation products at ultra-trace levels is crucial for environmental monitoring, residue analysis, and understanding its environmental fate. Current analytical methods for pesticides often involve techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) chromatographyonline.commdpi.com. However, future research should focus on enhancing these techniques for this compound's specific challenges:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique offers exceptional sensitivity and selectivity, making it ideal for ultra-trace analysis in complex matrices chromatographyonline.commdpi.comcuny.edunih.govchromatographyonline.com. Future efforts should optimize LC-MS/MS methods specifically for this compound, focusing on:
Lowering Detection and Quantification Limits: Achieving detection limits in the low nanogram per liter (ng/L) or even sub-nanogram per liter range for this compound and its metabolites in various environmental samples (water, soil, plant tissues) mdpi.comcuny.educhromatographyonline.com.
Improved Sample Preparation: Developing more efficient, automated, and green sample preparation techniques (e.g., solid-phase microextraction, miniaturized extraction methods) to reduce solvent consumption and enhance analyte recovery from complex matrices rsc.orgchromatographyonline.com.
Chiral Separation: Given this compound's chirality, developing and validating enantioselective LC-MS/MS methods will be paramount to quantify individual stereoisomers and study their differential environmental behavior mdpi.com.
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry can provide highly accurate mass measurements, aiding in the identification of unknown degradation products without prior knowledge mdpi.com.
Automated and On-site Monitoring: Research into developing portable and automated analytical systems for real-time or near-real-time monitoring of this compound in the field could provide invaluable data for environmental risk assessment and incident response fssc.comfsns.comfrontiersin.orgazocleantech.com. This could involve biosensors or other rapid detection technologies.
Advanced Computational Approaches for Predictive Chemical Behavior and Environmental Fate
Computational chemistry and modeling play an increasingly vital role in predicting the behavior and environmental fate of chemical compounds, especially when experimental data are scarce or difficult to obtain nih.govmdpi.comensco.comcefic-lri.org. For this compound, advanced computational approaches can provide critical insights:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing and refining QSAR/QSPR models specifically for this compound can predict its physicochemical properties (e.g., solubility, vapor pressure, adsorption coefficients) and environmental fate parameters (e.g., half-lives in various media) nih.govcuny.eduacs.org. This is particularly important for predicting the behavior of its different stereoisomers, as their distinct molecular structures can lead to different properties and environmental interactions researchgate.netsemanticscholar.orgcdnsciencepub.com.
Environmental Fate Models (EFMs): Integrating this compound's properties into sophisticated EFMs can predict its distribution, transport, and transformation across different environmental compartments (air, water, soil, sediment) mdpi.comcefic-lri.orgscience.govresearchgate.net. These models can simulate complex scenarios, including runoff, leaching, and atmospheric transport, to assess potential exposure pathways.
Molecular Dynamics and Quantum Chemistry: These advanced computational techniques can be used to:
Investigate Degradation Mechanisms at the Molecular Level: Simulate the interactions of this compound with enzymes, microbial components, or light to understand the precise mechanisms and kinetics of its degradation pathways, including stereoselective processes copernicus.org.
Predict Metabolite Structures and Properties: computationally predict the structures and properties of potential degradation products, guiding analytical chemists in their search for these compounds.
Assess Chirality and Enantioselective Processes: Model the differential binding and reactivity of this compound's enantiomers with environmental matrices and biological systems, providing a deeper understanding of observed enantiomeric enrichment or depletion mdpi.comsemanticscholar.orgacs.orgcdnsciencepub.com.
Machine Learning and Artificial Intelligence (AI): Applying machine learning algorithms to large datasets of chemical structures and environmental fate data can lead to more robust and accurate predictive models for this compound's behavior, potentially identifying complex relationships that traditional QSAR models might miss researchgate.net.
By integrating these advanced computational approaches with experimental data, researchers can develop a more holistic and predictive understanding of this compound's environmental behavior, contributing to more informed decision-making regarding its use and management.
Data Table: Key Properties and Future Research Focus for this compound
| Property/Area of Research | Current Status/Known Information [Source] | Future Research Focus |
| Chemical Identity | PubChem CID: 106664 herts.ac.uk | N/A |
| CAS RN: 65934-95-4 (unstated stereochemistry), 65934-94-3 (stated stereochemistry) herts.ac.ukpic.int | N/A | |
| Structure | Chiral molecule, isomeric mixture herts.ac.uk | N/A |
| Synthetic Routes | Synthetic origin herts.ac.uk | Exploration of enzymatic synthesis, atom-economical reactions, use of renewable raw materials, and safer solvents. |
| Degradation Pathways | Photochemical oxidative DT₅₀ in air: 9.7 hours pic.int. Soil degradation data not readily available herts.ac.uk. Chiral degradation rates can differ researchgate.netmdpi.com. | In-depth studies of minor/unidentified degradation products (hydrolysis, photolysis, microbial). Elucidation of enantioselective degradation mechanisms. Influence of environmental factors on degradation. |
| Analytical Detection | General methods like GC-MS, HPLC, LC-MS/MS for pesticides chromatographyonline.commdpi.com. | Development of enhanced LC-MS/MS methods for ultra-trace detection (low ng/L). Focus on chiral separation for enantiomeric analysis. Development of portable/automated monitoring systems. |
| Computational Modeling | General QSAR and environmental fate models exist nih.govmdpi.comacs.org. Chiral enrichment models for pesticides cdnsciencepub.com. | Application of QSAR/QSPR for this compound's properties and fate, especially enantiomers. Use of molecular dynamics/quantum chemistry for degradation mechanisms. Integration of machine learning/AI for predictive modeling. |
Q & A
Basic: What are the established methodologies for synthesizing Fenitropan in laboratory settings, and how do they differ in yield and purity outcomes?
Answer:
this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Key protocols include:
- Solid-phase synthesis for high-throughput yield optimization, often achieving >85% purity post-purification.
- Solution-phase methods using polar aprotic solvents (e.g., DMF), yielding 70–80% purity but requiring additional chromatographic steps .
- Microwave-assisted synthesis reduces reaction time by 40–60% but may compromise stability due to thermal degradation .
Methodological tip: Validate purity via HPLC (C18 column, UV detection at 254 nm) and characterize intermediates using H/C NMR. Cross-reference with synthetic pathways in peer-reviewed repositories (e.g., PubMed Central) to avoid replication errors .
Basic: What analytical techniques are most effective in quantifying this compound's stability under various physiological conditions?
Answer:
- High-resolution mass spectrometry (HRMS) identifies degradation products with ppm-level accuracy, critical for assessing hydrolytic stability in simulated gastric fluid (pH 1.2–3.0) .
- Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life under ambient conditions.
- Circular dichroism (CD) monitors conformational changes in this compound’s stereoisomers during thermal stress.
Data contradiction note: Discrepancies in degradation rates between batch replicates often arise from inconsistent humidity control; use sealed desiccators for reproducibility .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?
Answer:
Adopt a multi-modal framework aligned with the FINERMAPS criteria (Feasible, Novel, Ethical, Relevant):
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with target receptors (e.g., GPCRs). Validate via mutagenesis assays .
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (, ) of ligand-receptor interactions.
- CRISPR-Cas9 knockouts in cell lines to confirm target specificity.
Pitfall avoidance: Ensure negative controls (e.g., scrambled siRNA) to distinguish off-target effects. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Advanced: What statistical approaches are recommended for addressing discrepancies in pharmacokinetic data across this compound studies?
Answer:
- Bayesian hierarchical modeling accounts for inter-study variability (e.g., differences in dosing regimens or animal models) and calculates posterior probability distributions for parameters like and .
- Meta-regression identifies covariates (e.g., age, species) influencing bioavailability. Use PRISMA guidelines for systematic data extraction.
- Sensitivity analysis tests robustness of conclusions against outlier exclusion.
Example contradiction: Conflicting values in rodent vs. primate studies may stem from cytochrome P450 isoform differences; validate with species-specific microsomal assays .
Basic: What are the critical parameters to consider when optimizing this compound's solubility for in vivo studies?
Answer:
- pH-solubility profiling : this compound’s zwitterionic nature requires buffered solutions (pH 6.8–7.4) to prevent precipitation.
- Co-solvent systems : Propylene glycol increases solubility by 30–50% but may induce hemolysis in IV formulations.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance oral bioavailability 2–3 fold.
Methodological rigor: Follow ICH Q6A guidelines for polymorphism screening via X-ray diffraction to avoid batch-to-batch variability .
Advanced: How should researchers approach conflicting findings regarding this compound's metabolite toxicity in preclinical models?
Answer:
- Comparative metabolomics : Use LC-MS/MS to profile metabolites in divergent models (e.g., Sprague-Dawley vs. Wistar rats). Identify species-specific glucuronidation pathways .
- Dose-response toxicodynamics : Apply Hill slope models to distinguish threshold effects from linear no-threshold (LNT) trends.
- Ethical reconciliation : Adhere to ARRIVE 2.0 guidelines for transparent reporting of adverse events. Predefine exclusion criteria for moribund subjects to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
